molecular formula C15H16N4O2S B4014761 1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione

1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B4014761
M. Wt: 316.4 g/mol
InChI Key: CGHBASCAOXAUII-UHFFFAOYSA-N
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Description

The compound 1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted with a 4-isopropylphenyl group at the 1-position and a 1,2,4-triazole-3-thiol moiety at the 3-position. This structural combination is hypothesized to modulate antibacterial and antifungal properties, as seen in related analogs .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9(2)10-3-5-11(6-4-10)19-13(20)7-12(14(19)21)22-15-16-8-17-18-15/h3-6,8-9,12H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHBASCAOXAUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include diisopropylazodicarboxylate (DIAD) and arylboronic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the triazole ring or the pyrrolidine-2,5-dione core.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites, thereby disrupting their normal function. Molecular docking studies have shown that this compound can form hydrogen bonds with target enzymes, enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Role of the Triazole Sulfanyl Group

The 1,2,4-triazole-3-thiol moiety is a critical pharmacophore. In , triazole-containing Maraviroc analogs demonstrate enhanced receptor binding via bioorthogonal tethering, suggesting similar mechanisms for the target compound . Additionally, triazole derivatives in exhibit antiviral activity, underscoring the versatility of this functional group .

Comparison with Indole-Substituted Pyrrolidine-2,5-Diones

highlights 3-(1H-indol-3-yl)pyrrolidine-2,5-diones targeting serotonin receptors (5-HT1A) and serotonin transporters (SERT). While these compounds share the pyrrolidine-dione core, the replacement of triazole sulfanyl with indole shifts bioactivity toward neurological targets . This contrasts with the antibacterial focus of the target compound, illustrating scaffold adaptability.

Structural Similarity and Pharmacological Potential

and list structurally related compounds with similarity scores (e.g., 4-phenyl-1,2,4-triazolidine-3,5-dione, similarity: 0.78). These analogs lack the pyrrolidine-dione core but retain triazole motifs, suggesting divergent therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione
Reactant of Route 2
1-[4-(propan-2-yl)phenyl]-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione

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